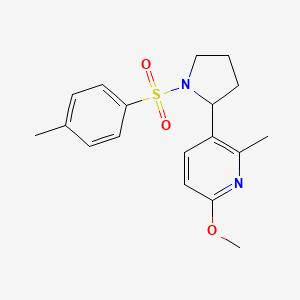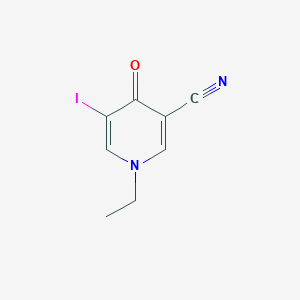
1-Ethyl-5-iodo-4-oxo-1,4-dihydropyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-5-iodo-4-oxo-1,4-dihydropyridine-3-carbonitrile is a heterocyclic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of an iodine atom and a nitrile group in its structure makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-Ethyl-5-iodo-4-oxo-1,4-dihydropyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the dihydropyridine ring: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-ketoester, and ammonia or an amine are condensed.
Introduction of the iodine atom: This step often involves the iodination of the dihydropyridine ring using iodine or an iodine-containing reagent under specific conditions.
Formation of the nitrile group: This can be done by introducing a cyano group through nucleophilic substitution or other suitable reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-Ethyl-5-iodo-4-oxo-1,4-dihydropyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups, typically using reducing agents like lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions, using reagents like sodium azide or organometallic compounds.
Common reagents and conditions used in these reactions include solvents like acetonitrile or dichloromethane, and catalysts like palladium or copper complexes. Major products formed from these reactions depend on the specific conditions and reagents used, but can include various substituted dihydropyridines and related compounds.
Scientific Research Applications
1-Ethyl-5-iodo-4-oxo-1,4-dihydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in the areas of cardiovascular and neurological diseases.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, such as enzymes and receptors.
Industry: The compound can be used in the development of new materials, including polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-Ethyl-5-iodo-4-oxo-1,4-dihydropyridine-3-carbonitrile exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and ion channels, depending on the context of its use. The compound’s structure allows it to fit into binding sites on these targets, modulating their activity and leading to various biological effects. Pathways involved in its action can include signal transduction pathways, metabolic pathways, and others, depending on the specific application.
Comparison with Similar Compounds
1-Ethyl-5-iodo-4-oxo-1,4-dihydropyridine-3-carbonitrile can be compared with other similar compounds, such as:
1-Ethyl-4-oxo-1,4-dihydropyridine-3-carbonitrile: Lacks the iodine atom, which can affect its reactivity and biological activity.
5-Iodo-4-oxo-1,4-dihydropyridine-3-carbonitrile: Lacks the ethyl group, which can influence its solubility and interaction with biological targets.
1-Ethyl-5-chloro-4-oxo-1,4-dihydropyridine-3-carbonitrile: Substitutes chlorine for iodine, which can change its chemical reactivity and biological effects.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H7IN2O |
|---|---|
Molecular Weight |
274.06 g/mol |
IUPAC Name |
1-ethyl-5-iodo-4-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C8H7IN2O/c1-2-11-4-6(3-10)8(12)7(9)5-11/h4-5H,2H2,1H3 |
InChI Key |
CORLUOVPGWKDPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C(=C1)I)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



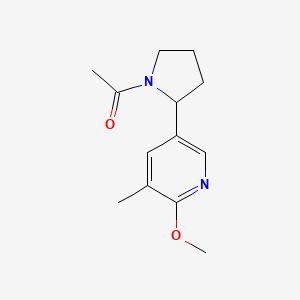
![3,5-Dichloro-7-fluoro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11802100.png)
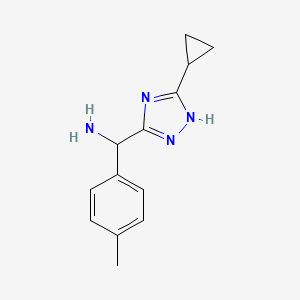
![2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B11802108.png)
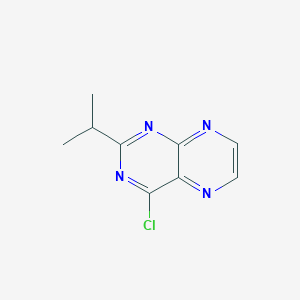





![2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B11802164.png)

